2-{1-ETHYL-3-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-{1-ETHYL-3-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide is 429.15224097 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Research indicates that compounds related to "2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide" exhibit significant antimicrobial properties. For instance, studies on thiazoles and their fused derivatives, which share structural similarities with the compound , have demonstrated in vitro antimicrobial activity against bacterial and fungal strains, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, compounds containing imidazolidinone and oxazepine rings have shown moderate to weak antibacterial activity against pathogens like E.coli and Staphylococcus aureus (Muhsen et al., 2017).
Herbicidal Activities
The compound's structural analogs have been explored for herbicidal activities. Novel triazolinone derivatives, including cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2-o-tolylacetate pharmacophores, have shown promise as Protox inhibitors, suggesting potential applications in controlling broadleaf weeds in agricultural settings (Luo et al., 2008).
Inhibition of Cancer Cell Growth
Additionally, certain derivatives related to "2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide" have been investigated for their potential in inhibiting cancer cell growth. Specifically, a quinazolinone-based derivative exhibited potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Properties
IUPAC Name |
2-[1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-3-25-21(28)19(14-20(27)24-17-8-10-18(29-2)11-9-17)26(22(25)30)13-12-15-4-6-16(23)7-5-15/h4-11,19H,3,12-14H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAOJYNQKANGRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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